Lidocaine N-ethyl bromide
概要
説明
Lidocaine N-ethyl bromide is an analytical standard used for drug analysis . It is a quaternary derivative of lidocaine . It is not membrane permeable and blocks both fast Na+ dependent action potentials and voltage-dependent, non-inactivating Na+ conductance .
Synthesis Analysis
While specific synthesis details for this compound were not found, a study on the synthesis and analgesic properties of Lidocaine derivatives with substituted Aminobenzothiazoles was identified . This study discusses the synthesis of new aminobenzothiazole analogues by changing the amine moiety of Lidocaine .Molecular Structure Analysis
The empirical formula for this compound is C16H27BrN2O . The molecular weight is 343.30 .科学的研究の応用
Targeting Sodium Channel Blockers into Nociceptors
Lidocaine N-ethyl bromide (QX-314), a derivative of lidocaine, has been studied for its potential to produce long-duration analgesia by targeting nociceptive sensory neurons. This derivative is co-administered with a TRPV1 agonist, potentially using lidocaine itself, to selectively target pain receptors and create a long-lasting local analgesic effect (Roberson et al., 2011).
Alveolar Epithelial Fluid Clearance
Research indicates that this compound quaternary salt (QX-314), an analog of lidocaine, impacts alveolar fluid clearance. This study explored the effects of lidocaine on alveolar edema resolution, revealing that intravenous administration of this compound quaternary salt reduced alveolar fluid clearance, which could have clinical implications in patients with cardiac disease or during the perioperative period (Laffon et al., 2002).
Pain and Itch Relief
This compound has been shown to provide relief from pain and itch in experimental models. A study using formalin-induced nociception and kappa opioid antagonist-induced scratching models in mice found that local intradermal pretreatment with this compound antagonized behavioral responses induced by pain and itch, and prevented c-fos expression, a marker of neuronal activity (Inan et al., 2009).
Cellular Entry and Nerve Block
This compound (QX-314) facilitates selective nerve block when combined with TRPV1 channel activators. A study examining local anaesthetics for their capacity to activate TRP channels found that this compound, when combined with certain anaesthetics, can create differential nerve block, providing selective pain relief (Brenneis et al., 2014).
Anti-Inflammatory Activity
Lidocaine's anti-inflammatory effects have been observed, particularly in its action on human T cells. The drug was found to inhibit interleukin and TNF-α secretion, reducing nuclear factor-κB signalling. This suggests that lidocaine's anti-inflammatory effects might be mediated by inhibiting T cell proliferation and cytokine secretion, independent of cell death (Lahat et al., 2008).
Sciatic Nerve Blockade and Liposome Interaction
A study on rats demonstrated that N-methyl bromide of lidocaine (QX-314), in combinationwith anionic, cationic, or neutral liposomes, affected sciatic nerve blockade. Anionic liposomes substantially prolonged the duration of sensory and motor blocks induced by QX-314, suggesting a potential approach for improving postoperative pain management. The study indicates that liposome-induced enhancement in cellular uptake of QX-314 may underlie its in vivo effects (Yin et al., 2016).
Antipruritic Properties
This compound has shown antipruritic properties, suggesting its potential clinical testing against pruritic states. This was demonstrated through its antagonizing effect on both formalin-induced pain and kappa opioid antagonist-induced scratching in mice models (Inan et al., 2009).
Cytokine Production and T Cell Proliferation
Lidocaine exhibits a dose-dependent inhibition of cytokine production in T cells, suggesting its potential utility in immunomodulation. The inhibition of IL-2 and TNF-α secretion by lidocaine, along with reduced NF-κB signalling, indicates a significant impact on T cell function and inflammatory responses (Lahat et al., 2008).
Impact on Cellular Physiology
Lidocaine has been found to alter cellular physiology in various studies. For instance, its effects on alveolar fluid clearance indicate a potential impact on pulmonary function, which could be crucial in clinical scenarios like managing pulmonary edema or during surgeries (Laffon et al., 2002).
作用機序
Target of Action
Lidocaine N-ethyl bromide, also known as QX 314 bromide, primarily targets the sodium ion channels in the neuronal cell membrane . These channels play a crucial role in the generation and conduction of impulses in neurons .
Mode of Action
This compound exerts its anesthetic effect by inhibiting these sodium ion channels . By blocking these channels, it prevents the transient increase in permeability of excitable membranes to sodium ions, which is necessary for the generation and conduction of impulses . QX 314 bromide is a non-membrane-permeable blocker of fast Na±dependent action potentials and voltage-dependent, non-inactivating Na+ conductance .
Biochemical Pathways
The compound’s action on sodium ion channels affects the neuronal signaling pathways . By blocking the sodium ion channels, it inhibits the propagation of action potentials along the neurons . This leads to a decrease in neuronal excitability, thereby producing an anesthetic effect .
Pharmacokinetics
Lidocaine, a related compound, has been found to have significant variability in its pharmacokinetic parameters, with factors such as heart failure status, alpha-1-acid glycoprotein, duration of lidocaine infusion, and body weight identified as covariates . The potential impact of hepatic or renal function biomarkers on these pharmacokinetic parameters calls for further investigation .
Result of Action
The primary result of this compound’s action is the blockade of action potentials in neurons, leading to a decrease in neuronal excitability . This results in an anesthetic effect, preventing the sensation of pain .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored under desiccating conditions and at +4°C to maintain its stability . Furthermore, it should be handled with care to avoid ingestion, inhalation, and contact with eyes, skin, or clothing . More research is needed to fully understand how other environmental factors may influence the compound’s action, efficacy, and stability.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Lidocaine N-ethyl bromide is not membrane permeable and blocks both fast sodium-dependent action potentials and voltage-dependent, non-inactivating sodium conductance . This property allows it to interact with sodium channels on the cell membrane, reducing the permeability of the cell membrane to sodium ions .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been used as a standard in studying the demethylation effect of this compound on breast cancer cells in vitro . It has also been shown to block action potentials in neurons, thereby reducing the sensation of pain .
Molecular Mechanism
The primary mechanism of action of this compound is through its interaction with voltage-gated sodium channels. By blocking these channels, it reduces the permeability of cell membranes, thereby blocking depolarization and preventing the conduction of the electrical impulse through which pain occurs .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to be long-lasting in laboratory settings. For instance, in a study using the guinea pig intradermal wheal assay, this compound produced peripheral nociceptive blockade up to 6 times longer than lidocaine .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in a mouse sciatic nerve model, this compound produced motor blockade up to 12 times longer compared with lidocaine .
特性
IUPAC Name |
[2-(2,6-dimethylanilino)-2-oxoethyl]-triethylazanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O.BrH/c1-6-18(7-2,8-3)12-15(19)17-16-13(4)10-9-11-14(16)5;/h9-11H,6-8,12H2,1-5H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHMKHREUTXMCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC(=O)NC1=C(C=CC=C1C)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001018052 | |
Record name | Ethanaminium, 2-[(2,6-dimethylphenyl)amino]-N,N,N-triethyl-2-oxo-, bromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001018052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>51.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID46500460 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
24003-58-5, 21306-56-9 | |
Record name | QX-314 bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024003585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanaminium, 2-[(2,6-dimethylphenyl)amino]-N,N,N-triethyl-2-oxo-, bromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001018052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lidocaine N-ethyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | QX-314 BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OYF1S84EN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。